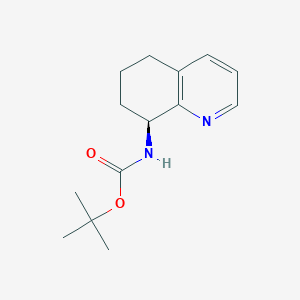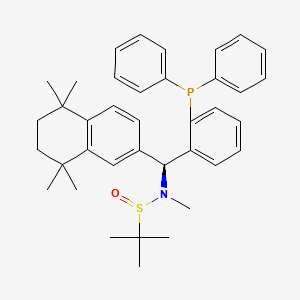
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphanyl group, a tetramethyl-tetrahydronaphthalenyl group, and a sulfinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of chiral catalysts to ensure the desired stereochemistry. Common synthetic routes may include:
Formation of the Diphenylphosphanyl Intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions.
Introduction of the Tetramethyl-Tetrahydronaphthalenyl Group: This step may involve a Friedel-Crafts alkylation reaction using tetramethyl-tetrahydronaphthalene and an appropriate electrophile.
Formation of the Sulfinamide Moiety: This step involves the reaction of a sulfinyl chloride with a suitable amine to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. Its unique structure allows for the formation of chiral complexes that can be used in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine
In medicine, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited for the development of new drugs for various diseases.
Industry
In industry, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for applications in polymerization, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with the active sites of enzymes or receptors, modulating their activity. The presence of the diphenylphosphanyl group allows for the formation of chiral complexes, which can enhance the selectivity and potency of the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-methylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylbutane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups and stereochemistry. The presence of the diphenylphosphanyl group, along with the tetramethyl-tetrahydronaphthalenyl group, provides unique steric and electronic properties that can enhance its reactivity and selectivity in various chemical reactions. Additionally, the sulfinamide moiety contributes to the compound’s stability and ability to form chiral complexes, making it a valuable tool in asymmetric catalysis and other applications.
Properties
Molecular Formula |
C38H46NOPS |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H46NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-24,27,35H,25-26H2,1-8H3/t35-,42?/m0/s1 |
InChI Key |
OGGSROVWKWCEQW-DYHPFTOGSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





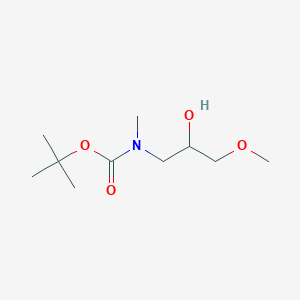
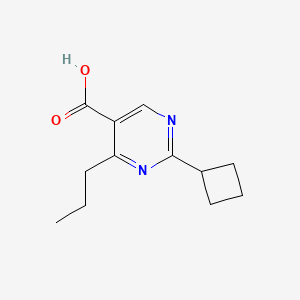

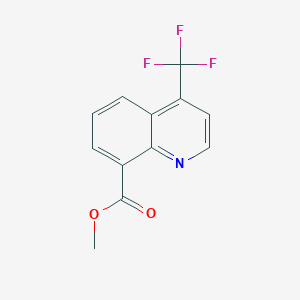
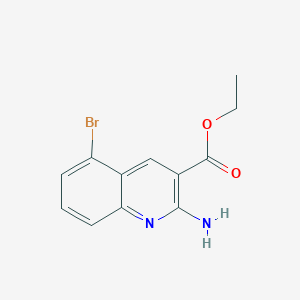

![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
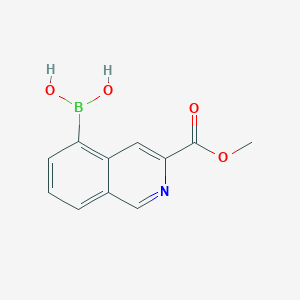
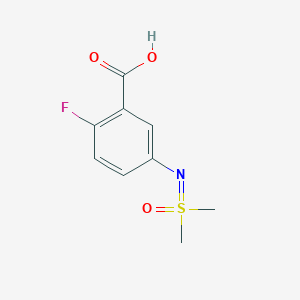
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
